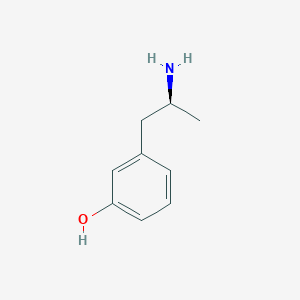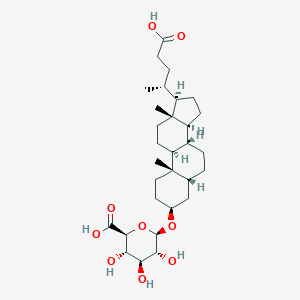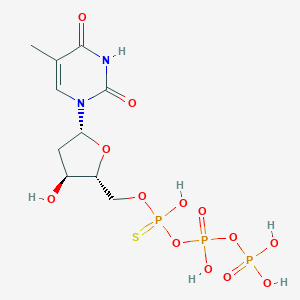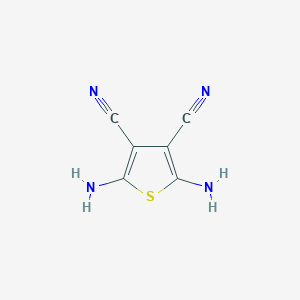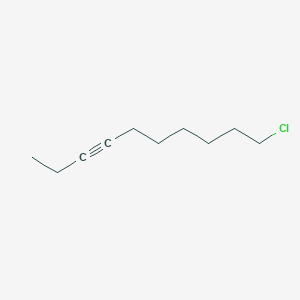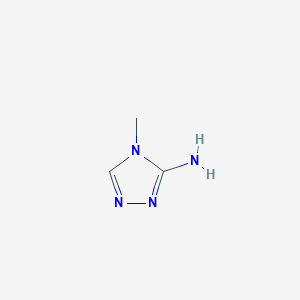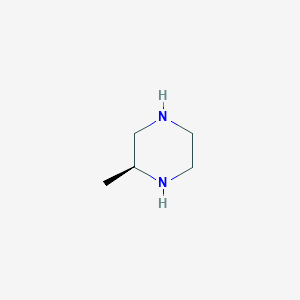
(S)-(+)-2-Methylpiperazine
Overview
Description
(S)-(+)-2-Methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Carbon Dioxide Capture Applications
(S)-(+)-2-Methylpiperazine has been studied for its role in carbon dioxide capture. Chen and Rochelle (2013) used quantitative NMR spectroscopy to investigate the solubility and speciation of CO2 in aqueous 2-methylpiperazine solutions, showing its potential in CO2 capture from coal-fired power plants (Chen & Rochelle, 2013). Yuan, Sherman, and Rochelle (2017) further analyzed the effects of viscosity on CO2 absorption in aqueous solutions of 2-methylpiperazine, highlighting its efficiency in amine scrubbing for CO2 capture (Yuan, Sherman, & Rochelle, 2017).
2. Catalytic Applications
The compound has been incorporated into the synthesis of covalent organic frameworks for catalysis. Ma et al. (2017) reported the fabrication of a palladium nanoparticles-loaded homochiral covalent organic framework using S-(+)-2-methylpiperazine, demonstrating its effectiveness in promoting certain chemical reactions with high yield and stereoselectivity (Ma et al., 2017).
3. Synthesis of Pharmaceutical Compounds
This compound is used in the synthesis of various pharmaceutical compounds. Kohara et al. (2002) described the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives using 2-methylpiperazine, indicating its utility in medicinal drug synthesis (Kohara et al., 2002).
4. Analyzing Degradation Products in CO2 Capture Emissions
Cuccia et al. (2017) employed 1-methylpiperazine in a solvent blend for CO2 capture, highlighting its role in studying the degradation of solvents under pilot plant conditions (Cuccia et al., 2017).
5. Coordination Chemistry and Properties
Hannachi et al. (2019) synthesized isomorphous cobalt and nickel thiocyanate coordination compounds using 2-methylpiperazine, demonstrating the influence of different metals on the properties of these compounds (Hannachi et al., 2019).
6. Spectroscopic Analysis and Molecular Properties
Mahalakshmi and Balachandran (2015) conducted a detailed quantum chemical analysis of 1-Amino-4-methylpiperazine, providing insights into its electronic properties and molecular interactions (Mahalakshmi & Balachandran, 2015).
Properties
IUPAC Name |
(2S)-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74879-18-8 | |
| Record name | 2-Methylpiperazine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-2-Methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPIPERAZINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-(+)-2-Methylpiperazine often acts as a structure-directing agent or ligand in various chemical systems. Its interaction is primarily driven by:
- Hydrogen Bonding: The two nitrogen atoms in the piperazine ring readily form hydrogen bonds with anions and protic solvents. This is crucial for constructing supramolecular architectures and influencing crystal packing. [, , , ]
- Coordination to Metal Centers: The nitrogen atoms can also act as Lewis bases, coordinating to metal ions. This is exploited in the formation of metal-organic frameworks and other coordination complexes. [, , ]
- Chiral Interactions: The inherent chirality of this compound induces chirality in the resulting materials or complexes, leading to interesting optical properties and enantioselective catalysis. [, , , ]
ANone: * Molecular Formula: C5H12N2* Molecular Weight: 100.16 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 1.09 (d, J = 6.4 Hz, 3H, CH3), 1.40-1.60 (m, 2H, CH2), 1.70-1.90 (m, 2H, CH2), 2.35-2.55 (m, 2H, CH2), 2.80-3.00 (m, 3H, CH2 + CH). * 13C NMR (CDCl3): δ 15.6 (CH3), 33.4 (CH2), 46.4 (CH2), 49.2 (CH2), 55.7 (CH).
ANone: The incorporation of this compound can significantly influence the properties of resulting materials, often leading to:
- Non-Centrosymmetry: Its chiral nature can induce non-centrosymmetric crystal packing, leading to materials exhibiting ferroelectricity, piezoelectricity, and second harmonic generation (SHG) activity. [, , , ]
- Porosity and Framework Formation: It can act as a building block in metal-organic frameworks (MOFs) and other porous materials, influencing pore size, shape, and functionality. [, ]
- Optical Activity: this compound-based materials can exhibit circular dichroism (CD) and circularly polarized luminescence (CPL), properties valuable for chiral sensing and optoelectronics. [, , ]
ANone: Yes, this compound can be employed in different catalytic applications:
- Chiral Ligand: It serves as a chiral ligand in asymmetric catalysis, where it coordinates to metal centers, creating a chiral environment around the metal and promoting enantioselective reactions. [, ]
ANone: Yes, computational methods have been used to investigate:
- Density Functional Theory (DFT) Calculations: To predict electronic structure, bandgaps, and optical properties of this compound-based materials. [, ]
ANone: While limited research focuses specifically on modifying this compound, structural changes like N-substitution or variations in the stereochemistry at the methyl group could impact:
ANone: As with any chemical, appropriate safety precautions should be taken when handling this compound. Consult the material safety data sheet (MSDS) for specific information on hazards and handling procedures.
ANone: Further research focusing on in vivo studies and potential pharmacological applications would be needed to address these aspects.
ANone: The research papers highlight the following analytical techniques for characterization:
- Single-crystal X-ray diffraction: To determine the crystal structures and confirm the absolute configuration of chiral compounds. [, , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: To analyze the structure and purity of synthesized compounds. []
- Circular Dichroism (CD) spectroscopy: To investigate the chiroptical properties and secondary structures of materials. [, , ]
- UV-Vis Spectroscopy: To study electronic transitions and estimate bandgaps in materials. []
- Infrared (IR) Spectroscopy: To identify functional groups and analyze bonding interactions. [, ]
- Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition patterns of materials. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



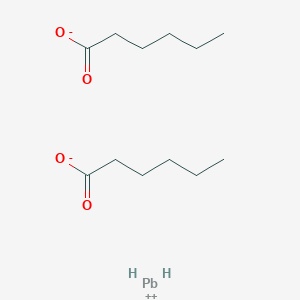
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

